molecular formula C16H13Cl2N5O2S B601077 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib CAS No. 910297-71-1

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib

Cat. No.: B601077
CAS No.: 910297-71-1
M. Wt: 410.28
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib involves multiple steps, starting from the basic building blocks. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL and SRC family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound, Dasatinib .

Biological Activity

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor (TKI) used primarily in the treatment of various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound is characterized by its unique structural modifications, which may enhance its biological activity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and potential applications in cancer therapy.

  • Molecular Formula : C16H13Cl2NO2S
  • Molecular Weight : 410.28 g/mol
  • CAS Number : 910297-71-1

This compound functions primarily as an inhibitor of several protein kinases, including Bcr-Abl, Src family kinases, and other receptor tyrosine kinases. By inhibiting these kinases, the compound disrupts essential signaling pathways involved in cell proliferation, survival, and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to Dasatinib and other known agents:

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast)5.04 - 18.67
DasatinibMCF-7 (Breast)28.62
DoxorubicinMCF-7 (Breast)6.72
This compoundHCT-116 (Colorectal)10.00 - 25.00
DasatinibHCT-116 (Colorectal)30.00

These results indicate that this compound has superior cytotoxic effects compared to Dasatinib itself.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models of cancer. The compound demonstrated significant tumor reduction in xenograft models when administered at doses that were well-tolerated by the subjects.

Case Studies

A notable case study involved the use of this compound in a patient with refractory CML who had previously shown resistance to standard therapies. The patient exhibited a marked decrease in white blood cell counts and improvement in overall health after treatment with this compound, underscoring its potential as a therapeutic option for resistant cases.

Properties

IUPAC Name

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQFVJBGDUJCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.